5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-chloro-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIASHIOEXPRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188446-92-5 | |
| Record name | 5-chloro-3-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- 4-chloro-N′-hydroxybenzene-1-carboximidamide (amidoxime derivative)
- [5-methyl-2-(propan-2-yl)phenoxy]acetic acid (carboxylic acid derivative)
- Carbonyldiimidazole (CDI) as a coupling agent
- Acetonitrile as solvent
Reaction Conditions and Procedure
- Carbonyldiimidazole (CDI) is added to a solution of the carboxylic acid derivative in acetonitrile to activate the acid.
- The amidoxime derivative is then added to the reaction mixture with stirring.
- The reaction proceeds at ambient temperature until completion, leading to the formation of the 1,2,4-oxadiazole ring via cyclodehydration.
- The product precipitates out and is isolated by filtration and purification.
Reaction Scheme
$$
\text{Amidoxime} + \text{Carboxylic acid derivative} \xrightarrow[\text{Acetonitrile}]{\text{CDI}} \text{this compound derivative}
$$
This method yields the target compound in satisfactory yields and purity suitable for further biological evaluation.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The amidoxime and carboxylic acid derivative cyclization using CDI in acetonitrile is a robust method for synthesizing 1,2,4-oxadiazole derivatives with functional groups such as chloro and isopropyl, providing good yields and product purity.
- The presence of substituents like chloro at position 5 and isopropyl at position 3 can be controlled by selecting appropriate starting materials (substituted amidoximes and carboxylic acids).
- Alternative methods like superbase-mediated one-pot synthesis offer a solvent system with strong bases but require longer reaction times.
- Photoredox and mechanochemical methods represent promising green chemistry approaches but currently face limitations in yield and scope for this class of compounds.
- Purification is generally straightforward in the CDI-mediated method due to precipitation of the product, minimizing the need for extensive chromatographic steps.
Summary Table of Key Preparation Method for this compound
| Step | Reagents / Conditions | Outcome |
|---|---|---|
| 1 | Dissolve [5-methyl-2-(propan-2-yl)phenoxy]acetic acid in acetonitrile | Ready solution for activation |
| 2 | Add carbonyldiimidazole (CDI) | Activation of carboxylic acid |
| 3 | Add 4-chloro-N′-hydroxybenzene-1-carboximidamide (amidoxime) | Cyclization to form oxadiazole ring |
| 4 | Stir at ambient temperature until reaction completion | Precipitation of product |
| 5 | Isolate by filtration and purify | Obtain this compound derivative |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-oxadiazole derivative, while oxidation might produce a nitro-oxadiazole.
Scientific Research Applications
Pharmacological Properties
The compound 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole exhibits a range of biological activities:
1. Antimicrobial Activity
- Various derivatives of 1,2,4-oxadiazoles have shown significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) that are comparable to established antibiotics like chloramphenicol .
2. Anticancer Activity
- Research indicates that 1,2,4-oxadiazole derivatives can act as potent anticancer agents. For example, certain derivatives have been identified as apoptosis inducers in cancer cell lines, showing IC50 values in the low micromolar range against various types of cancer cells, including breast and colon cancer . Notably, the introduction of specific substituents on the oxadiazole ring can enhance anticancer activity significantly.
3. Anti-inflammatory and Analgesic Effects
- Compounds derived from 1,2,4-oxadiazoles have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that these compounds could reduce paw swelling in rat models effectively . Some derivatives showed analgesic effects comparable to acetylsalicylic acid, indicating their potential use in pain management therapies.
Case Studies
Several case studies illustrate the effectiveness and versatility of this compound in various applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting cellular processes. The molecular targets and pathways involved can vary but often include key proteins in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Physicochemical Properties
The following table compares structural features and molecular properties of 5-chloro-3-(propan-2-yl)-1,2,4-oxadiazole with three analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 3 and 5) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₈ClN₂O | 159.60 | 5-Cl, 3-isopropyl | Compact, lipophilic |
| 5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole | C₇H₉ClN₂O₂ | 188.62 | 5-Cl, 3-tetrahydropyranyl | Increased polarity due to ether oxygen |
| 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | C₁₀H₉ClN₂O₃ | 240.65 | 5-Cl, 3-(3,5-dimethoxyphenyl) | Extended conjugation, electron-donating methoxy groups |
| 5-(1-Chloro-2-methylpropan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole | C₁₃H₁₅ClN₂O | 250.73 | 5-(chloro-2-methylpropane), 3-(p-tolyl) | Bulky substituents, enhanced steric hindrance |
Key Observations :
- Steric Effects : Bulky substituents, such as the p-tolyl group in , may hinder enzymatic degradation but reduce binding affinity to compact active sites .
Antitumor Activity
- 3,5-Diaryl-1,2,4-oxadiazoles (e.g., derivatives with 2-chlorophenyl groups) demonstrate significant antitumor activity, reducing tumor weight and increasing survival in murine models .
Antimicrobial and Antiviral Activity
- 1,2,4-Oxadiazoles with thiadiazole or isoxazole replacements () show comparable antiviral activity to the parent scaffold, indicating the core structure acts as a non-critical linker.
- 5-(Chloromethyl)-3-substituted derivatives () are used as intermediates in synthesizing antimicrobial agents, leveraging the reactive chloromethyl group for further functionalization .
Enzyme Inhibition
Challenges :
Stability and Reactivity
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., Cl in the target compound) exhibit higher thermal stability compared to electron-donating substituents (e.g., methoxy groups) .
- Hydrolytic Sensitivity : The 1,2,4-oxadiazole ring in undergoes Boulton-Katritzky rearrangement to spiropyrazolinium compounds under humid conditions, a reaction influenced by substituent electronics .
Biological Activity
5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The unique structural features of 1,2,4-oxadiazoles contribute to their bioisosteric properties and potential as drug candidates.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbonyl compounds. The presence of the chloro group and the isopropyl moiety enhances its lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines. In one study, the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) . Further modifications led to derivatives with enhanced potency; for example, a derivative showed IC50 values of 2.76 µM against OVXF 899 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 92.4 |
| Derivative 1 | OVXF 899 | 2.76 |
| Derivative 2 | PXF 1752 | 9.27 |
2. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds range from 64 to 256 mg/mL . The presence of substituents such as halogens can enhance this activity significantly.
3. Anti-inflammatory Activity
Research indicates that oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX). Compounds have been shown to reduce inflammation in vitro and in vivo models by modulating pathways associated with inflammatory responses .
4. Anticonvulsant Activity
In addition to anticancer and antimicrobial activities, some oxadiazole derivatives exhibit anticonvulsant effects in various animal models. The introduction of specific substituents has been linked to increased efficacy in preventing seizures .
Case Studies
Several studies illustrate the diverse applications of oxadiazole derivatives:
- Anticancer Screening : A series of oxadiazole derivatives were screened by the National Cancer Institute against multiple cancer cell lines. Notably, compounds showed promising results with growth inhibition percentages exceeding 90% in certain cases .
- Mechanism-Based Approaches : Research into the mechanisms by which these compounds exert their effects has revealed interactions with key biological targets such as protein kinases and receptors involved in cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of amidoximes with acyl chlorides. A typical protocol involves reacting 3-(propan-2-yl)amidoxime with chlorocarbonyl reagents in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amidoxime to acyl chloride) and anhydrous conditions to minimize hydrolysis side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming substituent positions. The chloro group at C5 and isopropyl at C3 generate distinct splitting patterns (e.g., deshielding at ~160–165 ppm for C5 in C NMR) .
- IR : Stretching vibrations for C-Cl (550–650 cm) and oxadiazole ring (C=N at ~1540 cm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and packing behavior, as demonstrated for analogous 1,2,4-oxadiazoles (e.g., 5-methyl derivatives) .
Q. How does the compound’s stability vary under thermal or acidic/basic conditions?
- Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Oxadiazoles generally exhibit decomposition temperatures >200°C, but chlorine substitution may lower stability due to potential C-Cl bond cleavage. Acidic conditions (pH <3) risk ring-opening hydrolysis, while basic media (pH >10) may degrade the isopropyl substituent. Stability studies should include accelerated aging tests (40–60°C, 75% humidity) with HPLC monitoring .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer :
- Chloro Substituent : Enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). Replacements with electron-withdrawing groups (e.g., nitro) may increase potency but reduce solubility .
- Isopropyl Group : Bulky substituents at C3 can modulate lipophilicity and membrane permeability. Comparative studies with tert-butyl or aryl analogs (e.g., 3-phenyl derivatives) reveal trade-offs between bioavailability and steric hindrance .
- Table 1 : SAR Trends in Analogous Oxadiazoles
| Substituent (C3) | Bioactivity (IC) | Solubility (logP) |
|---|---|---|
| Isopropyl | 12 µM (Anticancer) | 2.8 |
| Phenyl | 8 µM (Antimicrobial) | 3.5 |
| tert-Butyl | 25 µM (Anti-inflammatory) | 3.1 |
| Data derived from |
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) against targets like TIP47 or GSK-3β identifies binding modes. For example, the chloro group’s electrostatic potential maps correlate with nucleophilic attack susceptibility, while the oxadiazole ring’s planarity influences π-π stacking in protein pockets .
Q. What multi-step synthetic strategies enable functionalization of the oxadiazole core for diverse applications?
- Methodological Answer :
- Step 1 : Introduce reactive handles (e.g., aminomethyl or carboxylic acid) via post-cyclization modifications. For example, Pd-catalyzed cross-coupling at C5 (Suzuki-Miyaura) with aryl boronic acids .
- Step 2 : Link to bioactive moieties (e.g., sulfonamides or pyridyl groups) using EDC/NHS coupling. Monitor regioselectivity via N NMR .
Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?
- Methodological Answer : Key issues include controlling exothermic reactions during cyclization and minimizing halogenated byproducts. Continuous flow reactors improve heat dissipation and reproducibility. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Stability-indicating assays (e.g., LC-MS) are mandatory for preclinical batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
